molecular formula C14H11FO B1393033 4-(3-Fluoro-4-methylphenyl)benzaldehyde CAS No. 885964-50-1

4-(3-Fluoro-4-methylphenyl)benzaldehyde

Cat. No.: B1393033
CAS No.: 885964-50-1
M. Wt: 214.23 g/mol
InChI Key: DHRGFMXZTBIYFH-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, along with an aldehyde functional group

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)benzaldehyde has several scientific research applications:

Safety and Hazards

Based on the safety data sheet of a similar compound, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Preparation Methods

4-(3-Fluoro-4-methylphenyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of elemental fluorine with 4-methylbenzaldehyde in acetonitrile . This reaction typically requires controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3-Fluoro-4-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

4-(3-Fluoro-4-methylphenyl)benzaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRGFMXZTBIYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680145
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885964-50-1
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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